molecular formula C17H14Cl2N4O5S2 B2904304 2,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxamide CAS No. 405925-18-0

2,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2904304
CAS No.: 405925-18-0
M. Wt: 489.34
InChI Key: KASXIYDGTGFDDE-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with chloro groups and a carboxamide group, along with a sulfamoyl group attached to a pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with 2,5-dichlorothiophene-3-carboxylic acid, which undergoes a series of reactions to introduce the sulfamoyl and pyrimidinyl groups.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow chemistry to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the nitro groups or carbonyl groups present in the compound.

  • Substitution: : The chlorine atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines and alcohols.

  • Substitution: : Substituted thiophenes with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared with other thiophene derivatives and sulfonamide-containing compounds. Similar compounds might include:

  • 2,5-Dichlorothiophene-3-carboxamide

  • N-(2,6-dimethoxypyrimidin-4-yl)sulfamide

  • 2,5-Dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxylic acid

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of 2,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxamide lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O5S2/c1-27-14-8-13(21-17(22-14)28-2)23-30(25,26)10-5-3-9(4-6-10)20-16(24)11-7-12(18)29-15(11)19/h3-8H,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASXIYDGTGFDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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